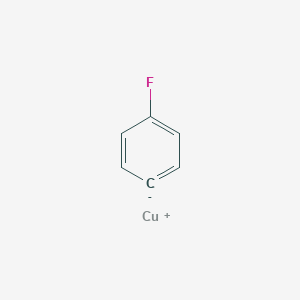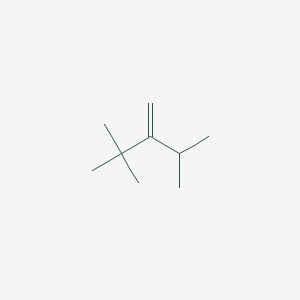
2,2,4-Trimethyl-3-methylidenepentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-3-methylidenepentane: is an organic compound with the molecular formula C9H18 . It is a branched hydrocarbon and a derivative of pentane. This compound is known for its unique structure, which includes a methylidene group attached to a pentane backbone. It is used in various industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-3-methylidenepentane typically involves the alkylation of isobutylene with isobutyraldehyde. The reaction is catalyzed by strong acids such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions include maintaining a temperature range of 0-50°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. These processes involve the use of microchannel reactors that enhance mass and heat transfer, leading to higher yields and selectivity. The raw materials used include isobutylene and isobutyraldehyde, with catalysts such as sodium hydroxide or aluminum chloride .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4-Trimethyl-3-methylidenepentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) under UV light.
Major Products:
Oxidation: Formation of 2,2,4-Trimethyl-3-pentanol or 2,2,4-Trimethyl-3-pentanone.
Reduction: Formation of 2,2,4-Trimethylpentane.
Substitution: Formation of 2,2,4-Trimethyl-3-chloropentane or 2,2,4-Trimethyl-3-bromopentane
Aplicaciones Científicas De Investigación
Chemistry: 2,2,4-Trimethyl-3-methylidenepentane is used as a precursor in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, it is used as a model compound to study the metabolism of branched hydrocarbons in microorganisms.
Medicine: While not directly used in medicine, its derivatives are studied for potential pharmaceutical applications.
Industry: It is used as an intermediate in the production of lubricants, plasticizers, and other specialty chemicals .
Mecanismo De Acción
The mechanism of action of 2,2,4-Trimethyl-3-methylidenepentane involves its interaction with various chemical reagents. For example, during oxidation, the methylidene group is attacked by oxidizing agents, leading to the formation of alcohols or ketones. In reduction reactions, the double bond in the methylidene group is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
2,2,4-Trimethylpentane:
2,2,4-Trimethyl-1-pentene: Another isomer with a double bond in a different position.
2,2,4-Trimethyl-3-pentanol: An alcohol derivative of 2,2,4-Trimethyl-3-methylidenepentane.
Uniqueness: this compound is unique due to the presence of the methylidene group, which imparts distinct reactivity compared to its isomers. This makes it valuable in specific synthetic applications where the reactivity of the double bond is required .
Propiedades
Número CAS |
20442-64-2 |
|---|---|
Fórmula molecular |
C9H18 |
Peso molecular |
126.24 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-3-methylidenepentane |
InChI |
InChI=1S/C9H18/c1-7(2)8(3)9(4,5)6/h7H,3H2,1-2,4-6H3 |
Clave InChI |
AZTXNNJFCXLFLJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)

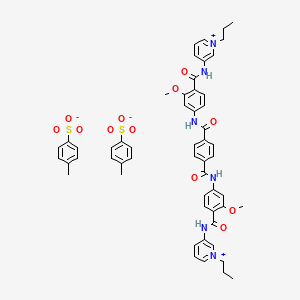
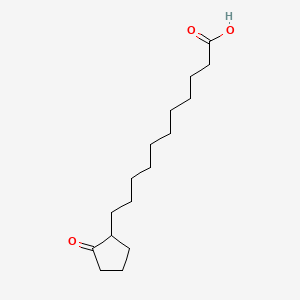

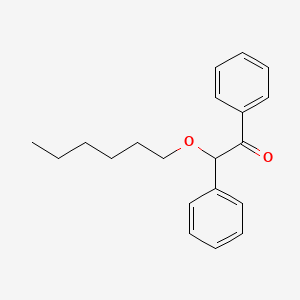
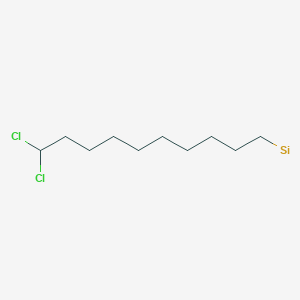
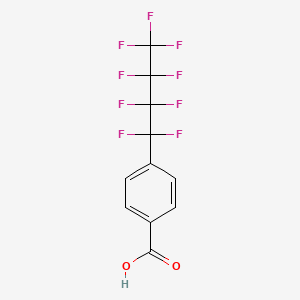
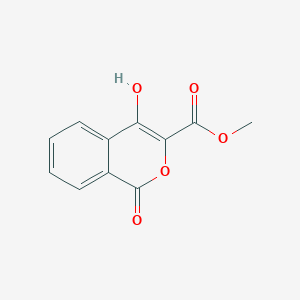
![4-[Ethyl(phenyl)arsanyl]benzoic acid](/img/structure/B14712110.png)
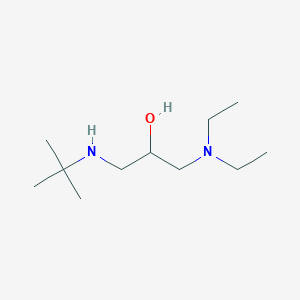
![2-Methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14712121.png)
